
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide, also known as CEP-28122, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, including glioblastoma multiforme, a type of brain cancer. This compound is a member of the pyrrole carboxamide family of compounds, which have been shown to have potent anti-tumor activity in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide is believed to involve the inhibition of the protein tyrosine kinase (PTK) activity of the receptor tyrosine kinase (RTK) c-Met. c-Met is a key signaling pathway that is involved in the regulation of cell growth, survival, and migration, and is often overexpressed or hyperactivated in cancer cells. By inhibiting c-Met activity, N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide is able to block the downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide is able to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest and apoptosis. In vivo studies have shown that N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide is able to inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide in lab experiments include its potent anti-tumor activity, its well-tolerated profile in animal models, and its specificity for c-Met inhibition. However, the limitations of using N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide in lab experiments include its limited solubility in water, which can make dosing and administration challenging, and its potential for off-target effects on other signaling pathways.
Direcciones Futuras
There are several future directions for the research and development of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide. One potential direction is the investigation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective c-Met inhibitors that can overcome the limitations of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide. Finally, the use of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide in clinical trials for the treatment of various types of cancer is an important future direction that will help to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroacetophenone with methylamine to form 1-(2-fluorophenyl)-N-methylacetamide. This intermediate is then reacted with 3-bromo-1-cyano-2-propene to form N-(1-cyanoethyl)-1-(2-fluorophenyl)-N-methylacetamide. Finally, the N-methyl group is replaced with a trimethylsilyl group using trimethylsilyl chloride to form the final product, N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. In these studies, N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including glioblastoma, breast cancer, and lung cancer. In addition, N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide has been shown to be well-tolerated in animal models, with no significant toxicities observed.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-11-9-14(17(22)20(4)12(2)10-19)13(3)21(11)16-8-6-5-7-15(16)18/h5-9,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTHLMGOSSBNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)N(C)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2950520.png)

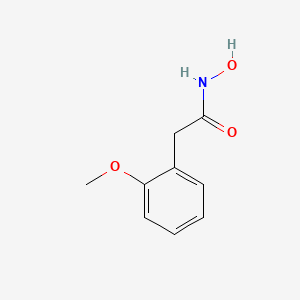
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide](/img/structure/B2950526.png)

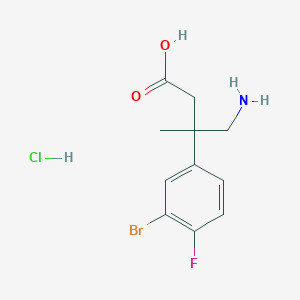
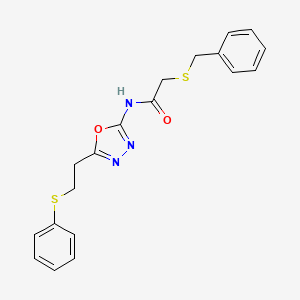
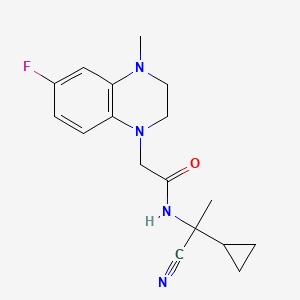
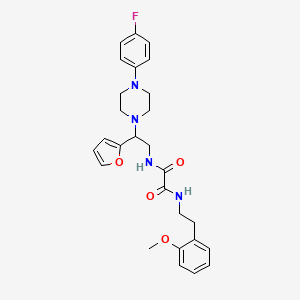
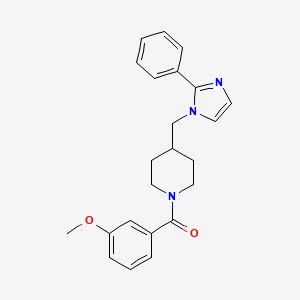
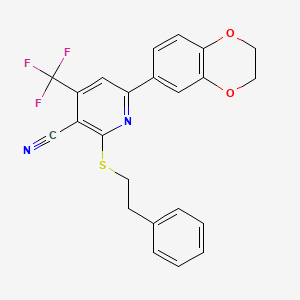

![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)
![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)